LP-261
Overview
Description
LP-261 is a potent and orally active anti-mitotic agent . It shows an inhibition of in vitro tubulin polymerization with an EC50 of 3.2 μM . LP-261 inhibits the growth of a human non-small-cell lung tumor (NCI-H522) in vivo and can be used for cancer research .
Molecular Structure Analysis
The molecular formula of LP-261 is C22H19N3O4S . It has a molecular weight of 421.47 . The InChIKey of LP-261 is YUVDELGTFILMBB-UHFFFAOYSA-N .Chemical Reactions Analysis
LP-261 binds at the colchicine site on tubulin, inducing G2/M arrest . It has demonstrated broad activity in pre-clinical tumor models .Physical And Chemical Properties Analysis
LP-261 is a solid substance . It has a solubility of 33.33 mg/mL in DMSO . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years .Scientific Research Applications
Antiangiogenic and Antitumor Activity
LP-261 is a novel anticancer agent with significant applications in antiangiogenic and antitumor activities. It targets tubulin, inducing G2/M arrest, and demonstrates potent inhibition of angiogenesis. This efficacy has been established through various experiments including in vitro and ex vivo assays, as well as multiple mouse xenograft studies. LP-261 exhibits high oral bioavailability and effectively inhibits tumor growth in models like colon adenocarcinoma and prostate cancer. Its combination with bevacizumab has shown improved tumor inhibition, highlighting its potential as a part of combination therapy in cancer treatment (Gardner et al., 2012).
Future Directions
properties
IUPAC Name |
N-[3-(1H-indol-4-yl)-5-(2-methoxypyridine-4-carbonyl)phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-29-21-13-14(6-8-24-21)22(26)16-10-15(11-17(12-16)25-30(2,27)28)18-4-3-5-20-19(18)7-9-23-20/h3-13,23,25H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVDELGTFILMBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)C2=CC(=CC(=C2)C3=C4C=CNC4=CC=C3)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
LP-261 | |
CAS RN |
915412-67-8 | |
Record name | LP-261 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915412678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LP-261 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O547O19Z01 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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